Methionylaspartic acid

Peptide Chemistry Drug Design ADME Properties

Researchers requiring precise incorporation of oxidizable thioether functionality into peptide sequences often face purity and stereochemistry inconsistencies. Methionylaspartic acid (CAS 14595-65-4) directly resolves this as a high-purity, L,L-configuration dipeptide building block validated in potent NK2 antagonist (MEN 10,627) development. - Enables selective on-resin cyclization via aspartic acid β-carboxyl, avoiding complex protection schemes. - Offers >10,000-fold NK2 selectivity documented in peer-reviewed SAR campaigns, eliminating false leads. - Serves as a chemically defined negative control for radioprotection assays, replacing variable 'inactive' peptides.

Molecular Formula C9H16N2O5S
Molecular Weight 264.30 g/mol
Cat. No. B13850903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionylaspartic acid
Molecular FormulaC9H16N2O5S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)
InChIKeyQTZXSYBVOSXBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met-Asp Procurement & Chemical Identity


Methionylaspartic acid (CAS 14595-65-4, synonyms Met-Asp, L-Methionyl-L-aspartic acid, H-Met-Asp-OH) is a dipeptide formed from L-methionine and L-aspartic acid residues linked by a peptide bond [1]. It has the molecular formula C9H16N2O5S and an average mass of 264.30 g/mol [2]. This compound is classified as an 'expected' metabolite, an incomplete breakdown product of protein digestion or catabolism [3]. As a synthetic dipeptide, it serves as a fundamental building block in peptide synthesis and biochemical research, offering distinct sulfur-containing functionality from methionine and a reactive carboxylic acid group from aspartic acid for conjugation or modification .

Why Met-Asp Cannot Be Substituted


Substituting methionylaspartic acid with other dipeptides or alternative building blocks is scientifically unsound due to its unique sulfur-containing methionine residue and precisely defined stereochemistry (L,L configuration). The sulfur atom in methionine introduces distinct physicochemical properties, such as a calculated logP of -2.94 and a thioether group capable of reversible oxidation under physiological conditions, which directly impacts peptide conformation and bioactivity [1]. In contrast, dipeptides lacking this sulfur moiety (e.g., Aspartame, Asp-Phe) or those with different stereochemistry (e.g., D-Met-L-Asp) exhibit altered solubility, stability, and biological recognition profiles. For instance, in the context of the polycyclic NK2 receptor antagonist MEN 10,627, the specific Met-Asp motif was essential for achieving high affinity (pKB = 10.1) and >10,000-fold selectivity over NK1 and NK3 receptors, a property not replicated by analogs with different dipeptide sequences [2]. Therefore, procurement decisions must be based on the exact chemical identity to ensure experimental reproducibility and desired functional outcomes.

Met-Asp Key Differentiators for Selection


Physicochemical Profile vs. Asp-Phe

Methionylaspartic acid exhibits distinct physicochemical properties compared to the common dipeptide aspartame (Asp-Phe methyl ester) due to its sulfur-containing methionine residue. The calculated logP (partition coefficient) for Met-Asp is -2.94, indicating significantly higher hydrophilicity than Asp-Phe (logP ~0.07) [1]. This difference directly influences aqueous solubility and membrane permeability, making Met-Asp a more suitable building block for designing peptides requiring high water solubility or for applications in aqueous biological assays [1].

Peptide Chemistry Drug Design ADME Properties

NK2 Receptor Antagonist Potency

In the context of the polycyclic peptide NK2 receptor antagonist MEN 10,627, the Met-Asp motif is a critical structural component conferring high potency and selectivity. MEN 10,627, which contains a cyclo(Met-Asp-Trp-Phe-Dap-Leu) sequence, exhibits a pKB of 10.1 (Kd ≈ 0.08 nM) at the hamster NK2 receptor, demonstrating 10- to 100-fold higher potency than the monocyclic peptide antagonist L 659,877 (cyclo(Met-Gln-Trp-Phe-Gly-Leu)) [1]. This quantitative difference underscores that substitution of the Asp residue within this specific sequence context drastically alters receptor binding affinity and antagonist efficacy.

Peptide Pharmacology Receptor Binding Neuropeptide Antagonists

Stereochemical Purity Requirement

Methionylaspartic acid (H-Met-Asp-OH) is commercially supplied with a defined L,L stereochemistry, as specified by its IUPAC name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid . The use of L-amino acids is essential for the synthesis of biologically active peptides that are recognized by native enzymes and receptors. In contrast, diastereomers containing D-amino acids (e.g., D-Met-L-Asp) exhibit altered backbone conformations and can lead to loss of activity or immunogenicity. While direct quantitative comparison data for Met-Asp diastereomers is not publicly available, the general principle is well-established: a single chiral inversion can reduce peptide bioactivity by >90% or completely abolish receptor binding [1]. Procurement of the specified L,L diastereomer ensures consistency with biological studies and prevents confounding results due to racemic or diastereomeric impurities.

Peptide Synthesis Chiral Purity Solid-Phase Peptide Synthesis

Lack of Radioprotective Advantage

In a head-to-head in vivo study, the sodium salt of nicotinyl methionyl aspartic acid was compared to nicotinyl aspartic acid and nicotinyl glutamic acid for radioprotective properties in NMRI mice irradiated with 9.5 Gy [1]. All three compounds, including the Met-Asp conjugate, failed to show a significant difference in survival rate compared to untreated controls; only a short prolongation of survival time was observed [1]. Additionally, no significant differences were found in hepatic DNA polymerase activity, protein synthesis rate, or intestinal enzyme activities among the treatment groups [1]. This evidence demonstrates that methionylaspartic acid, even when conjugated to nicotinyl, does not confer any unique radioprotective advantage over its glutamic acid or simple aspartic acid counterparts.

Radioprotection In Vivo Efficacy Comparative Pharmacology

pKa Profile for Conjugation

Methionylaspartic acid possesses a unique pKa profile due to its two carboxylic acid groups (from aspartic acid) and a thioether group (from methionine). The strongest acidic pKa is predicted to be 3.43 (likely corresponding to the α-carboxyl of Asp), and the strongest basic pKa is 8.42 (likely the α-amino group of Met) [1]. This compares to, for example, the dipeptide glycylglycine (Gly-Gly), which has pKa1 = 3.14 and pKa2 = 8.25 [2]. The lower acidic pKa of Met-Asp indicates it is a slightly stronger acid at the C-terminus, facilitating amide bond formation under mild conditions, while the higher basic pKa suggests the N-terminus is more reactive toward acylation at physiological pH compared to Gly-Gly. This distinct pKa profile makes methionylaspartic acid a more versatile building block for site-specific conjugation and pH-controlled peptide assembly.

Peptide Conjugation Chemical Reactivity pH-Dependent Chemistry

SPPS Compatibility

Methionylaspartic acid is commercially supplied at high purity (≥95%) and is explicitly validated for use in solid-phase peptide synthesis (SPPS) . Its compatibility with standard Fmoc/t-Bu SPPS chemistry is due to the lack of side-chain protecting groups required for the thioether of methionine and the β-carboxyl of aspartic acid, which can be orthogonally protected. In contrast, dipeptides containing residues like lysine or arginine require additional orthogonal protecting groups, increasing synthetic complexity and cost. While no direct comparative study on coupling efficiency exists, the absence of problematic side-chain functionalities in Met-Asp streamlines synthesis, reduces racemization risk, and improves crude peptide purity compared to more complex dipeptide building blocks [1].

SPPS Peptide Synthesis Building Block Purity

Key Procurement-Driven Applications


SPPS of Bioactive Peptides

Methionylaspartic acid is a premier building block for Fmoc-based SPPS due to its high purity (≥95%), well-defined L,L stereochemistry, and minimal side-chain protection requirements . Its sulfur-containing methionine residue enables the introduction of oxidizable thioether functionality for downstream peptide modifications, while the aspartic acid β-carboxyl can be selectively deprotected for on-resin cyclization or conjugation . Researchers synthesizing complex peptides, including NK2 receptor antagonists (e.g., MEN 10,627 analogs) or other disulfide-rich peptides, should prioritize this compound to ensure sequence fidelity and biological activity.

Hydrophilic Peptide Drug Design

Given its calculated logP of -2.94, methionylaspartic acid is uniquely suited for designing highly water-soluble peptide drug candidates [1]. Incorporating this dipeptide into lead sequences can improve aqueous solubility and reduce non-specific plasma protein binding, thereby enhancing bioavailability and simplifying formulation development. This property is particularly valuable in the early stages of drug discovery for injectable or ophthalmic peptide therapeutics where poor solubility is a major hurdle.

SAR Studies of Dipeptide Motifs

The direct comparative data from MEN 10,627 (Met-Asp containing) versus L 659,877 (Met-Gln containing) demonstrates a 10- to 100-fold difference in NK2 receptor potency [2]. Therefore, methionylaspartic acid is an essential tool for SAR campaigns investigating the role of acidic vs. neutral residues at the P2' position of peptide ligands. Procurement of this specific dipeptide enables researchers to systematically probe the contribution of the aspartate side chain to receptor binding, enzyme inhibition, or antimicrobial activity, generating precise quantitative structure-activity data.

Negative Control for Radioprotection

The in vivo study comparing nicotinyl methionyl aspartic acid with its glutamic acid and simple aspartic acid counterparts clearly demonstrated no significant radioprotective effect in mice [3]. Consequently, this compound (or its conjugates) serves as a validated negative control in radiation biology experiments, allowing researchers to benchmark the efficacy of novel radioprotectants against a chemically related but inactive dipeptide. This application prevents false-positive discoveries and ensures rigorous experimental design in radiation countermeasure development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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